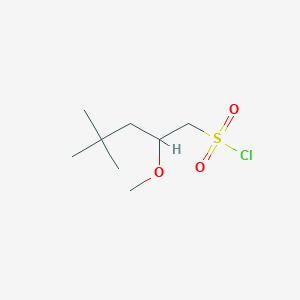

2-azido-N-(2,4-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

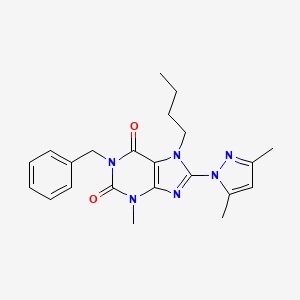

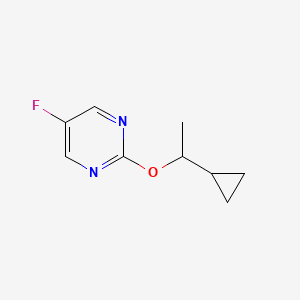

2-azido-N-(2,4-dimethylphenyl)acetamide is a biochemical used for proteomics research . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 2-azido-N-(4-nitrophenyl)acetamide was synthesized by refluxing 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water (70:30) for 24 hours at 80 °C . After cooling, the product precipitated and was filtered off and dried. Recrystallization from ethanol yielded yellow crystals .Molecular Structure Analysis

The molecular structure of 2-azido-N-(2,4-dimethylphenyl)acetamide can be analyzed using various techniques such as X-ray crystallography . The structure can also be viewed using computational methods .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-azido-N-(2,4-dimethylphenyl)acetamide, focusing on six unique fields:

Medicinal Chemistry

2-azido-N-(2,4-dimethylphenyl)acetamide is a valuable intermediate in the synthesis of various bioactive compounds. Its azide group can participate in click chemistry reactions, leading to the formation of triazoles, which are known for their pharmacological properties. These triazoles exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects .

Organic Synthesis

In organic synthesis, 2-azido-N-(2,4-dimethylphenyl)acetamide serves as a precursor for the preparation of heterocyclic compounds. The azide group can be transformed into amines, imines, and other nitrogen-containing functional groups, facilitating the synthesis of complex molecules like tetrazoles and triazoles .

Material Science

This compound is used in the development of novel materials. The azide group can undergo photochemical reactions to form nitrenes, which can then insert into C-H bonds, creating new carbon-nitrogen bonds. This property is exploited in the design of advanced polymers and materials with unique mechanical and thermal properties .

Bioconjugation

2-azido-N-(2,4-dimethylphenyl)acetamide is employed in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules. The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This method is widely used in the development of biosensors and diagnostic tools .

Photochemistry

In photochemistry, the azide group of 2-azido-N-(2,4-dimethylphenyl)acetamide can be activated by UV light to generate reactive nitrenes. These nitrenes can insert into various chemical bonds, making this compound useful in photolabeling studies and the creation of photoresponsive materials .

Propriétés

IUPAC Name |

2-azido-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-3-4-9(8(2)5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMBUYCPDGMHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)

![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)

![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)

![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)